2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide
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Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a useful research compound. Its molecular formula is C20H22N10O2 and its molecular weight is 434.464. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Potential
- The synthesis of heterocyclic compounds, including those related to pyrazole and pyrimidine derivatives, has been explored for potential insecticidal and antimicrobial activities. For example, microwave-irradiated cyclocondensation produced N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Similarly, pyrimidinone and oxazinone derivatives were synthesized for antimicrobial properties, using citrazinic acid as a starting material (Hossan et al., 2012).
Antibacterial Evaluation
- Novel heterocyclic compounds containing sulfonamido moieties were synthesized and evaluated for antibacterial activity, highlighting the importance of pyrazole and pyrimidine structures in medicinal chemistry (Azab et al., 2013).
Chemical and Pharmacological Activities
- Research has been conducted on pyrazolo[3,4-d]pyrimidines, indicating their potential in chemical and pharmacological applications. For instance, novel pyrazolo[3,4-d]pyrimidines were synthesized for significant chemical and pharmacological activities (Al-Afaleq & Abubshait, 2001).
Anticancer Activity
- Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their antitumor activity, particularly against the human breast adenocarcinoma cell line MCF-7, demonstrating the relevance of these compounds in cancer research (Abdellatif et al., 2014).
Metabolic Activation and Thrombin Inhibition
- The metabolic activation of pyrazinone-containing thrombin inhibitors was studied, providing insights into the design of anticoagulation agents and highlighting the significance of pyrazinone ring oxidation in drug metabolism (Singh et al., 2003).
Heterocyclic Synthesis
- The synthesis of various heterocyclic systems incorporating thiadiazole and antipyrine moieties was explored, demonstrating the versatility of these compounds in creating innovative structures with potential insecticidal and antimicrobial activities (Fadda et al., 2017; Bondock et al., 2008).
Coordination Complexes and Antioxidant Activity
- Coordination complexes constructed from pyrazole-acetamide derivatives have been studied, revealing their potential in forming supramolecular architectures and significant antioxidant activity (Chkirate et al., 2019).
PET Imaging Studies
- Fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their affinity and selectivity for peripheral benzodiazepine receptors, highlighting their application in positron emission tomography (PET) imaging studies of neurodegenerative disorders (Fookes et al., 2008).
Anti-inflammatory Activity
- Heterocyclic systems fused to a thiophene moiety were synthesized using citrazinic acid, with evaluations showing significant anti-inflammatory activity, contributing to the development of new medicinal compounds (Amr et al., 2007).
Properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N10O2/c1-14-10-15(2)30(28-14)18-11-16(23-13-24-18)21-7-8-22-19(31)12-32-20-5-4-17(26-27-20)29-9-3-6-25-29/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,22,31)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISXTTBUSFIMTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)COC3=NN=C(C=C3)N4C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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